4-methyl-2-oxo-2H-chromene-7,8-diyl bis(4-methylbenzenesulfonate)
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Overview
Description
4-METHYL-7-{[(4-METHYLPHENYL)SULFONYL]OXY}-2-OXO-2H-CHROMEN-8-YL 4-METHYL-1-BENZENESULFONATE is a synthetic organic compound belonging to the class of coumarins Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 This compound is notable for its complex structure, which includes multiple functional groups such as methyl, phenyl, sulfonyl, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-7-{[(4-METHYLPHENYL)SULFONYL]OXY}-2-OXO-2H-CHROMEN-8-YL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 7-hydroxy-4-methylcoumarin: This can be achieved by the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.
Sulfonylation: The hydroxyl group at the 7-position of 4-methylcoumarin is sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the final product: The sulfonylated intermediate is then reacted with 4-methylbenzenesulfonate under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-7-{[(4-METHYLPHENYL)SULFONYL]OXY}-2-OXO-2H-CHROMEN-8-YL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-METHYL-7-{[(4-METHYLPHENYL)SULFONYL]OXY}-2-OXO-2H-CHROMEN-8-YL 4-METHYL-1-BENZENESULFONATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-7-{[(4-METHYLPHENYL)SULFONYL]OXY}-2-OXO-2H-CHROMEN-8-YL 4-METHYL-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methylcoumarin: A simpler coumarin derivative with fewer functional groups.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: A structurally related compound with similar reactivity.
Uniqueness
4-METHYL-7-{[(4-METHYLPHENYL)SULFONYL]OXY}-2-OXO-2H-CHROMEN-8-YL 4-METHYL-1-BENZENESULFONATE is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its sulfonyl and chromenone moieties make it particularly interesting for research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H20O8S2 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
[4-methyl-8-(4-methylphenyl)sulfonyloxy-2-oxochromen-7-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H20O8S2/c1-15-4-8-18(9-5-15)33(26,27)31-21-13-12-20-17(3)14-22(25)30-23(20)24(21)32-34(28,29)19-10-6-16(2)7-11-19/h4-14H,1-3H3 |
InChI Key |
DNDOBHASCOXGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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